

LC-MS/MS protocol for Afalanine detection

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Compound of Interest

Compound Name: Afalanine

Cat. No.: B556424

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An advanced LC-MS/MS protocol has been established for the precise detection and quantification of phenylalanine, an essential amino acid, in human plasma. This method is particularly crucial for the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU). The protocol employs a stable isotope-labeled internal standard, L-Phenylalanine-d1, to ensure high accuracy and reproducibility. A straightforward protein precipitation step is utilized for sample preparation, making it suitable for high-throughput analysis in clinical and research settings.

Application Notes

This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides a robust and sensitive platform for the quantification of L-Phenylalanine.[1] The use of an isotope dilution technique, with phenylalanine-ring-(13)C(6) or L-Phenylalanine-d1 as an internal standard, minimizes matrix effects and compensates for variations during sample processing. [1][2] This approach is advantageous due to its simple sample preparation, which does not require derivatization, and the selective detection of the analyte.[2] The method has been validated for high accuracy, precision, and a low limit of quantification, making it a reliable tool for researchers, scientists, and professionals in drug development.[1]

Quantitative Data Summary

The performance of the LC-MS/MS method for phenylalanine quantification is summarized in the table below. The data demonstrates excellent linearity, sensitivity, and precision.

Parameter	Value	Reference
Linearity (r^2)	≥ 0.99	
Lower Limit of Quantification (LLOQ)	1 $\mu\text{g/mL}$	
Intra-Assay Precision (CV%)	1.7% - 4.1%	
Inter-Assay Precision (CV%)	3.2%	
Expanded Uncertainty	$\sim 1.2\%$ (at 95% confidence)	

Experimental Protocols

Materials and Reagents

- L-Phenylalanine ($\geq 98\%$ purity)
- L-Phenylalanine-d1 or Phenylalanine-ring-(13)C(6) ($\geq 98\%$ purity, isotopic purity $\geq 99\%$)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2EDTA)

Sample Preparation

- Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice and vortex to ensure homogeneity.
- Pipette 50 μL of the plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
- Add 150 μL of the internal standard working solution (e.g., 100 ng/mL L-Phenylalanine-d1 in acetonitrile).

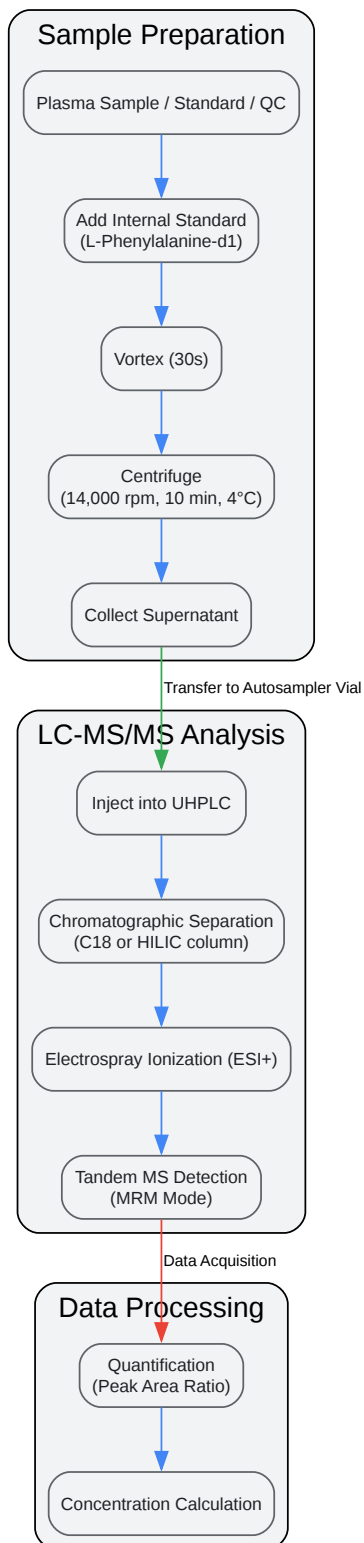
- Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - System: UHPLC system
 - Column: A reversed-phase C18 column or a HILIC column can be used.
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A suitable gradient program to ensure the separation of phenylalanine from other plasma components.
 - Injection Volume: 5 µL
- Mass Spectrometry (MS):
 - System: Tandem mass spectrometer
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Phenylalanine: m/z 166.2 → 120.2
 - Phenylalanine-ring-(13)C(6): m/z 172.2 → 126.2

Experimental Workflow Diagram

LC-MS/MS Workflow for Phenylalanine Detection

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Caption: Experimental workflow for phenylalanine analysis.

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References

- 1. benchchem.com [benchchem.com]
- 2. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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